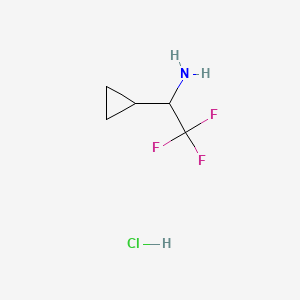

1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGCZMSQFRLXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75702-99-7 | |

| Record name | Cyclopropanemethanamine, α-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75702-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride (CAS No. 75702-99-7). Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from analogous structures and established chemical principles to predict its physicochemical characteristics, reactivity, and stability. Detailed, generalized experimental protocols for the determination of key chemical properties are also provided to guide researchers in their laboratory investigations. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development involving novel fluorinated and cyclopropyl-containing amine scaffolds.

Introduction

This compound is a unique small molecule that incorporates three key structural motifs of significant interest in medicinal chemistry: a primary amine, a cyclopropyl group, and a trifluoromethyl group. The primary amine serves as a critical functional group for forming salts and engaging in various chemical transformations. The cyclopropyl ring introduces conformational rigidity and can influence metabolic stability and binding affinity to biological targets.[1] The trifluoromethyl group is a well-established bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding interactions.[1] This combination of features makes this compound and its derivatives attractive building blocks in the design of novel therapeutic agents.[2]

This guide aims to provide a detailed understanding of the chemical properties of this compound, offering a predictive profile based on the known characteristics of α-trifluoromethyl amines and cyclopropylamines. Furthermore, it outlines standard experimental procedures for the empirical determination of its physicochemical properties.

Physicochemical Properties

Direct experimental data for this compound is scarce. The following table summarizes available information from chemical suppliers and predicted values derived from computational models and data from analogous compounds.

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride | [3][4] |

| CAS Number | 75702-99-7 | [3][4] |

| Molecular Formula | C₅H₉ClF₃N | [3][4][5][6] |

| Molecular Weight | 175.58 g/mol | [3][4][5][6] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available (Predicted: >200 °C, decomposition likely) | General knowledge of amine hydrochlorides |

| Boiling Point | Not applicable (decomposes) | General knowledge of amine hydrochlorides |

| pKa (of the amine) | Predicted: 5.5 - 6.5 | Based on 2,2,2-trifluoroethanamine (pKa ~5.7)[7] |

| logP (of the free base) | Predicted: 1.5 - 2.5 | Computational prediction |

| Solubility | Expected to be high in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar organic solvents (e.g., hexanes, toluene). | General properties of amine hydrochlorides |

| Storage Conditions | Room temperature | [2][6] |

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its functional groups.

-

Amine Group: The primary amine is the most reactive site. As a base, it readily reacts with stronger acids. It can also act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The presence of the electron-withdrawing trifluoromethyl group is expected to reduce the nucleophilicity of the amine compared to non-fluorinated analogues.[1][8]

-

Cyclopropyl Group: The cyclopropane ring is known for its unique electronic properties and can participate in reactions that involve ring-opening under certain conditions, particularly with electrophiles.[9][10][11] However, under typical physiological and many synthetic conditions, it is a stable moiety.

-

Trifluoromethyl Group: The CF₃ group is chemically robust and generally unreactive under common synthetic conditions. Its strong electron-withdrawing nature significantly influences the properties of the adjacent carbon and the amine group.[1][12]

Stability:

This compound is expected to be a stable solid under standard laboratory conditions. As a hydrochloride salt, it is significantly less volatile than its free base form. Amine hydrochlorides are generally stable in air and at moderate temperatures. However, at elevated temperatures, decomposition is likely to occur. The presence of strong bases will neutralize the hydrochloride salt to liberate the free amine, which may be less stable and more volatile.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the key chemical properties of this compound.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment. For amine hydrochlorides, this is often a decomposition temperature.

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

Procedure:

-

Grind a small sample of this compound to a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute initially.

-

Observe the sample closely. As the melting point is approached, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any signs of decomposition (e.g., color change, gas evolution).

Determination of pKa

Principle: The pKa of the conjugate acid of the amine will be determined by potentiometric titration. This involves titrating a solution of the amine hydrochloride with a standardized solution of a strong base and monitoring the pH change.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette (25 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

-

Volumetric flasks

Reagents:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

pH buffer solutions (pH 4, 7, and 10) for calibration

Procedure:

-

Calibrate the pH meter using the standard buffer solutions.

-

Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a beaker.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly and then levels off (past the equivalence point).

-

Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of logP

Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method, which measures the distribution of the compound between n-octanol and water, is a standard procedure. This will be performed on the free base of the compound.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

pH meter

Reagents:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Sodium hydroxide solution (to generate the free base)

Procedure:

-

Prepare the free base of the amine by dissolving a known amount of the hydrochloride salt in water and adjusting the pH to approximately 2 units above the predicted pKa with NaOH.

-

Prepare a stock solution of the free base in the aqueous buffer.

-

In a separatory funnel or vial, combine a known volume of the aqueous stock solution with an equal volume of n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the amine in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC with a standard curve).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Spectroscopic Characterization

Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Solvents:

-

Deuterated solvents such as D₂O, CD₃OD, or DMSO-d₆. The choice of solvent will depend on the solubility of the hydrochloride salt.

General Procedure:

-

Dissolve a small amount (5-10 mg) of this compound in the chosen deuterated solvent (approximately 0.6-0.7 mL) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Expected signals would include those for the cyclopropyl protons, the methine proton adjacent to the trifluoromethyl group, and the amine protons (which may be broad or exchange with the solvent).[13][14]

-

Acquire the ¹³C NMR spectrum. Expected signals would include those for the cyclopropyl carbons, the methine carbon, and the carbon of the trifluoromethyl group (which will show coupling to fluorine).[13][14]

-

Process the spectra, including referencing to the residual solvent peak or an internal standard (e.g., TMS).

Principle: Mass spectrometry determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.[15]

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI).

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).[16][17]

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The spectrum is expected to show the molecular ion of the free base [M+H]⁺. The presence of chlorine from the hydrochloride is not typically observed in the molecular ion under these conditions. The accurate mass measurement from high-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of a General Experimental Workflow

As no specific signaling pathway or detailed experimental workflow for this compound is publicly available, the following diagram illustrates a general workflow for the initial characterization and biological screening of a novel chemical entity.

References

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride [myskinrecipes.com]

- 3. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]

- 4. americanelements.com [americanelements.com]

- 5. (1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | 1338377-73-3 | NDC37773 [biosynth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

Synthesis of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthesis pathways for 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The unique combination of a cyclopropyl ring and a trifluoroethyl motif imparts desirable properties such as metabolic stability and enhanced binding affinity to target molecules. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and relevant quantitative data.

Introduction

1-Cyclopropyl-2,2,2-trifluoroethanamine and its hydrochloride salt are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. The trifluoromethyl group is known to improve metabolic stability and bioavailability, while the cyclopropyl moiety introduces conformational rigidity, which can lead to higher binding affinity with biological targets. This guide explores the most plausible and documented synthetic approaches to this compound.

Core Synthesis Pathway: Reductive Amination of Cyclopropyl Trifluoromethyl Ketone

The most direct and versatile approach to 1-Cyclopropyl-2,2,2-trifluoroethanamine is the reductive amination of a cyclopropyl trifluoromethyl ketone precursor. This pathway involves three key stages: synthesis of the ketone intermediate, reductive amination to form the free amine, and subsequent conversion to the hydrochloride salt.

Figure 1: Proposed synthesis pathway for this compound via reductive amination.

Stage 1: Synthesis of Cyclopropyl Trifluoromethyl Ketone

The synthesis of the key intermediate, cyclopropyl trifluoromethyl ketone, can be achieved through various methods. One common approach is the trifluoroacetylation of a cyclopropane-derived starting material.

Experimental Protocol: Trifluoroacetylation of Cyclopropanecarboxylic Acid

This protocol is adapted from a general procedure for the synthesis of trifluoromethyl ketones from carboxylic acids.

-

Preparation of the Enediolate: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes. Add cyclopropanecarboxylic acid dropwise to the LDA solution, maintaining the temperature at -78 °C, to form the enediolate.

-

Trifluoroacetylation: To the enediolate solution, add ethyl trifluoroacetate (EtO2CCF3) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with an aqueous solution of hydrochloric acid. This will induce decarboxylation to yield the crude cyclopropyl trifluoromethyl ketone. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| Cyclopropanecarboxylic Acid | 1.0 eq | |

| Diisopropylamine | 2.2 eq | |

| n-Butyllithium | 2.1 eq | |

| Ethyl Trifluoroacetate | 1.5 eq | |

| Solvent | Anhydrous THF | |

| Temperature | -78 °C to room temperature | |

| Typical Yield | 60-75% | Varies based on scale and purification method |

Table 1: Reagents and conditions for the synthesis of cyclopropyl trifluoromethyl ketone.

Stage 2: Reductive Amination

The conversion of cyclopropyl trifluoromethyl ketone to the corresponding amine is a critical step. This can be accomplished through various reductive amination protocols.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol is a general method for the reductive amination of ketones.

-

Imine Formation: Dissolve cyclopropyl trifluoromethyl ketone in methanol saturated with ammonia in a sealed pressure vessel. Stir the mixture at room temperature for several hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) portion-wise, controlling the temperature to prevent excessive foaming.

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Carefully add water to quench any unreacted NaBH4. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Cyclopropyl-2,2,2-trifluoroethanamine. Further purification can be achieved by distillation.

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| Cyclopropyl Trifluoromethyl Ketone | 1.0 eq | |

| Ammonia in Methanol | Saturated solution | Acts as both reactant and solvent |

| Sodium Borohydride | 1.5 - 2.0 eq | |

| Temperature | 0 °C to room temperature | |

| Typical Yield | 70-85% | Dependent on the purity of the starting ketone |

Table 2: Reagents and conditions for the reductive amination step.

Stage 3: Hydrochloride Salt Formation

The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

This protocol is based on a general procedure for the synthesis of amine hydrochlorides.[1]

-

Dissolution: Dissolve the purified 1-Cyclopropyl-2,2,2-trifluoroethanamine in a suitable solvent, such as ethanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrochloric acid in the same solvent dropwise with stirring. A precipitate of the hydrochloride salt should form.

-

Isolation: Continue stirring for a few hours at low temperature to ensure complete precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 1-Cyclopropyl-2,2,2-trifluoroethanamine | 1.0 eq | |

| Hydrochloric Acid | Saturated solution | Use of ethereal HCl or ethanolic HCl is common |

| Solvent | Ethanol or Diethyl Ether | |

| Temperature | 0 - 5 °C | |

| Typical Yield | >95% | Generally a high-yielding reaction |

Table 3: Reagents and conditions for the hydrochloride salt formation.

Alternative and Asymmetric Synthesis Strategies

For the synthesis of enantiomerically pure this compound, asymmetric methods are required.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

A potential route for asymmetric synthesis involves the use of chiral auxiliaries or asymmetric catalysis during the reductive amination step. For instance, a chiral amine can be used to form a diastereomeric imine intermediate, which can then be separated and reduced. Alternatively, asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand) can directly produce the enantiomerically enriched amine.

Figure 2: Conceptual workflow for an asymmetric synthesis using a chiral auxiliary.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the reductive amination of cyclopropyl trifluoromethyl ketone. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable compound. For applications requiring specific stereoisomers, asymmetric synthesis strategies should be employed. The continued development of efficient and scalable methods for the synthesis of fluorinated building blocks like the title compound will undoubtedly accelerate drug discovery and development efforts.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. This document outlines the expected data from key analytical techniques, detailed experimental protocols, and the logical workflow for confirming the molecule's constitution, connectivity, and stereochemistry.

Molecular and Physicochemical Properties

This compound is a primary amine containing a cyclopropyl group and a trifluoromethyl group, presented as its hydrochloride salt. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₅H₉ClF₃N | [1][2][3] |

| Molecular Weight | 175.58 g/mol | [1][2][3] |

| CAS Number (Racemate) | 75702-99-7 | [2] |

| CAS Number ((S)-enantiomer) | 1338377-73-3 | [1][3] |

| CAS Number ((R)-enantiomer) | 1160756-75-1 | [4] |

| Appearance | White to off-white solid |

Spectroscopic Data for Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. The following tables present the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2.1.1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~9.0 - 8.5 | br s | 3H | - | -NH₃⁺ |

| ~4.0 - 3.8 | m | 1H | H1 | |

| ~1.4 - 1.2 | m | 1H | H2 | |

| ~0.8 - 0.6 | m | 2H | H3, H3' | |

| ~0.6 - 0.4 | m | 2H | H4, H4' |

Table 2.1.2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Quartet Coupling (JCF, Hz) | Assignment |

| ~124 | q, ~280 | C2 (CF₃) |

| ~60 | q, ~35 | C1 |

| ~15 | C3 | |

| ~5 | C4, C5 |

Table 2.1.3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -75 | d | ~7 | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2.2.1: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (Ammonium salt) |

| 3100-3000 | Medium | C-H stretch (Cyclopropyl) |

| 2980-2850 | Medium | C-H stretch (Alkyl) |

| 1620-1500 | Medium | N-H bend (Ammonium salt) |

| 1250-1050 | Strong | C-F stretch |

| 1020-1000 | Medium | Cyclopropyl ring deformation |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 2.3.1: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 140.073 | [M+H]⁺ (protonated free base) |

| 124.076 | [M-NH₂]⁺ |

| 71.039 | [M-CF₃CHNH₂]⁺ |

| 69.003 | [CF₃]⁺ |

Experimental Protocols

The following are detailed protocols for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment, connectivity, and through-space relationships of the atoms in the molecule.

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 0.7 mL)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Acquire a ¹⁹F NMR spectrum.

-

(Optional but recommended) Perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to confirm connectivity.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (TMS for ¹H and ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, spectroscopic grade, ~100 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder for KBr pellets.

Procedure:

-

Place approximately 1-2 mg of the sample and ~100 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Record the positions (in cm⁻¹) and relative intensities of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Materials:

-

This compound (~1 mg)

-

Methanol or acetonitrile (HPLC grade)

-

Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The expected molecular ion will be the protonated free base [M+H]⁺.

-

If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

-

Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the relationships between the different analytical techniques.

Caption: Experimental workflow for the structure elucidation of this compound.

Caption: Logical relationships between different NMR experiments for establishing molecular connectivity.

By following the detailed protocols and interpreting the resulting data in a cohesive manner, researchers can confidently and accurately elucidate the structure of this compound. This guide serves as a foundational resource for scientists engaged in the characterization of novel small molecules within the pharmaceutical and chemical industries.

References

- 1. (1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | 1338377-73-3 | NDC37773 [biosynth.com]

- 2. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride [oakwoodchemical.com]

An In-depth Technical Guide to 1-Cyclopropyl-2,2,2-trifluoroethanamine Hydrochloride

This technical guide provides a comprehensive overview of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physical properties, a potential synthetic route, and analytical data.

Chemical Identifiers and Physical Properties

This compound is a chemical compound with the general appearance of a powder.[1] It is recognized by several unique identifiers across various chemical databases. The racemic form, as well as its stereoisomers, are available commercially.

Table 1: Chemical Identifiers for this compound and its Enantiomers

| Identifier | Racemic Mixture | (1S)-enantiomer | (1R)-enantiomer |

| CAS Number | 75702-99-7[1][2][3] | 1338377-73-3[4][5] | 1160756-75-1 |

| Molecular Formula | C₅H₉ClF₃N[1][2][4] | C₅H₉ClF₃N[4][5] | C₅H₉ClF₃N |

| Molecular Weight | 175.58 g/mol [1][2][3][4] | 175.58 g/mol [4][5] | 175.58 g/mol |

| IUPAC Name | 1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride[1] | (1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride |

| PubChem CID | 76371183[1] | Not available | Not available |

| MDL Number | MFCD23098781[1][2] | MFCD26569801[5] | MFCD26575860 |

| SMILES | C1CC1C(C(F)(F)F)N.Cl[1] | C1CC1--INVALID-LINK--N.Cl | C1CC1--INVALID-LINK--N.Cl |

Table 2: Physical and Safety Information for this compound (Racemic)

| Property | Value |

| Appearance | Powder[1] |

| Storage Temperature | Room Temperature[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H302, H315, H319, H335[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1] |

Experimental Protocols: Synthesis

Adapted Protocol for the Synthesis of (S)-1-Cyclopropyl-2,2,2-trifluoroethanamine:

This protocol is adapted from the general method described in patent US20210395185A1 for the synthesis of non-racemic 1-cyclopropyl alkyl-1-amines. This process involves three main steps: imine formation, reduction to a secondary amine, and debenzylation.

Step 1: Imine Formation (Condensation) A mixture of (S)-(-)-α-phenylethylamine and cyclopropyl trifluoromethyl ketone in a suitable solvent (e.g., THF) is stirred at room temperature. A Lewis acid, such as Ti(OiPr)₄, is added, and the mixture is heated to facilitate the condensation reaction, forming the corresponding imine.

Step 2: Reduction to Secondary Amine The reaction mixture is cooled, and a reducing agent, such as sodium borohydride (NaBH₄), is added to reduce the imine to the secondary amine.

Step 3: Debenzylation The resulting secondary amine is subjected to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere to cleave the α-phenylethyl group, yielding the desired (S)-1-Cyclopropyl-2,2,2-trifluoroethanamine.

Step 4: Hydrochloride Salt Formation The purified free amine is dissolved in a suitable solvent (e.g., ethanol), and a saturated solution of hydrochloric acid is added dropwise. The reaction mixture is stirred, and the solvent is subsequently removed under reduced pressure to yield this compound as a solid.

Mandatory Visualization

Caption: Relationship between the core compound and its various chemical identifiers.

References

- 1. americanelements.com [americanelements.com]

- 2. 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride 97% | CAS: 75702-99-7 | AChemBlock [achemblock.com]

- 3. (1R)-1-cyclopropyl-2,2,2-trifluoroethylamine hydrochloride [myskinrecipes.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | 1338377-73-3 | NDC37773 [biosynth.com]

The Rising Profile of Cyclopropyl-Containing Trifluoroethylamines in Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and favorable pharmacological profiles. Among these, the combination of a cyclopropyl group and a trifluoroethylamine moiety has emerged as a particularly promising scaffold. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of cyclopropyl-containing trifluoroethylamines, tailored for researchers, scientists, and drug development professionals.

The inclusion of a trifluoroethyl group is a well-established strategy to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Concurrently, the cyclopropyl ring offers conformational rigidity, a feature that can enhance binding to target proteins and improve potency.[1] This guide explores the synergistic effect of these two moieties, focusing on their application in the development of agents targeting the central nervous system (CNS) and infectious diseases.

Monoamine Oxidase (MAO) Inhibition: A Key Therapeutic Target

A significant area of investigation for cyclopropyl-containing trifluoroethylamines is their potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[2] These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a cornerstone in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[2]

The mechanism of action for many cyclopropylamine derivatives is mechanism-based, involving the enzymatic oxidation of the amine. This process leads to the opening of the strained cyclopropyl ring, generating a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, resulting in irreversible inhibition.[2]

Quantitative Data on MAO Inhibition

| Compound | Target | IC50 (nM) | Notes | Reference |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 5 | Over 20-fold more effective than tranylcypromine. | [3] |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 | Demonstrates selectivity for MAO-B. | [3] |

Serotonin 5-HT2C Receptor Agonism: A New Avenue for CNS Disorders

Cyclopropyl-containing trifluoroethylamines have also been investigated as selective agonists for the serotonin 5-HT2C receptor, a promising target for the treatment of a range of CNS disorders.[4] Activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that can modulate mood, appetite, and cognition.[5]

The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[5]

Antimicrobial Potential

The unique structural features of cyclopropyl-containing trifluoroethylamines also lend themselves to the development of novel antimicrobial agents. While this area is less explored than their CNS applications, preliminary studies have shown that derivatives of this scaffold exhibit activity against a range of bacterial and fungal pathogens.[6][7] The mechanism of action is an active area of investigation.

Quantitative Data on Antimicrobial Activity

| Compound Series | Organism | MIC80 (µg/mL) | Notes | Reference |

| Amide derivatives containing cyclopropane | Staphylococcus aureus | 32 - 128 | Moderate activity observed for several compounds. | [7][8] |

| Amide derivatives containing cyclopropane | Escherichia coli | 32 - 128 | Moderate activity observed for a subset of compounds. | [7][8] |

| Amide derivatives containing cyclopropane | Candida albicans | 16 | Three compounds showed excellent antifungal activity. | [6] |

Experimental Protocols

Synthesis of N-cyclopropyl-3-trifluoromethylbenzylsulfonamide

A representative synthetic protocol for a compound containing both the cyclopropyl and trifluoromethyl moieties is as follows:

-

To a solution of 3-trifluoromethylbenzylsulfonyl chloride (20 g) in methylene chloride, a mixture of cyclopropylamine (5.3 g) and triethylamine (9.4 g) is added dropwise.[9]

-

The reaction mixture is stirred at room temperature.

-

Upon completion of the reaction, the mixture is washed with water and the organic layer is separated.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of test compounds against MAO-A and MAO-B can be determined using a fluorometric assay.[10][11]

-

Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red).[10]

-

Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions in the assay buffer.[10]

-

Assay Procedure:

-

Add the test compound dilutions to the wells of a 96-well black plate.

-

Include controls: no-enzyme, no-inhibitor (vehicle), and a known inhibitor as a positive control.

-

For irreversible inhibitors, pre-incubate the plate with the enzyme and test compounds (e.g., 15 minutes at 37°C).[10]

-

Initiate the reaction by adding the substrate and fluorescent probe mixture.

-

Incubate the plate at 37°C, protected from light.[10]

-

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.[10]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[10]

Minimum Inhibitory Concentration (MIC) Test for Antibacterial Activity

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[3][12][13]

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown and standardized to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.[3][12]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[12][13]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[12]

-

Incubation: The plate is incubated at 37°C for 16-24 hours.[3]

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][12]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The amalgamation of the cyclopropyl and trifluoroethylamine functionalities presents a compelling strategy in the design of novel therapeutic agents. The data and protocols summarized in this guide underscore the potential of this chemical scaffold in addressing unmet medical needs, particularly in the realms of central nervous system disorders and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic promise.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. benchchem.com [benchchem.com]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. benchchem.com [benchchem.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. actascientific.com [actascientific.com]

The Fluorine Advantage: A Deep Dive into Fluorinated Chiral Amines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide on the Strategic Incorporation of Fluorinated Chiral Amines to Enhance Drug Candidate Profiles.

In the landscape of modern drug discovery, the strategic incorporation of fluorine into chiral amine scaffolds has emerged as a powerful tool for medicinal chemists. This deliberate molecular modification can profoundly influence a compound's physicochemical and pharmacological properties, often transforming a promising lead into a viable drug candidate. This technical guide provides a comprehensive review of the role of fluorinated chiral amines in drug discovery, presenting comparative quantitative data, detailed experimental protocols, and visualizations of key concepts to inform rational drug design and development.

The introduction of fluorine, the most electronegative element, into a chiral amine-containing molecule can trigger a cascade of beneficial effects. These include enhanced metabolic stability, modulated basicity (pKa), and improved binding affinity to biological targets. The strong carbon-fluorine bond is significantly more resistant to metabolic cleavage by enzymes like the cytochrome P450 family compared to a carbon-hydrogen bond, leading to a longer in vivo half-life and improved bioavailability.[1][2] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of a nearby amine, which can be crucial for optimizing a drug's solubility, permeability, and target engagement at physiological pH.

Quantitative Insights: The Impact of Fluorination on Drug Properties

To illustrate the tangible benefits of incorporating fluorinated chiral amines, this section presents a comparative analysis of key physicochemical and biological data for fluorinated compounds and their non-fluorinated counterparts. The following tables summarize data for isoquinoline-based Poly(ADP-ribose) polymerase (PARP) inhibitors and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, two important classes of therapeutic targets.

Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors

| Compound ID | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |

| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[3]

The data in Table 1 demonstrates that the introduction of a fluorine atom at the 7-position of the isoquinoline core leads to a decrease in the predicted pKa and a modest increase in the predicted lipophilicity (clogP). Notably, this subtle electronic modification results in a 1.5-fold increase in potency against PARP2, highlighting the nuanced yet significant impact of fluorination on biological activity.[3]

Table 2: Comparative Biological Data of Fluorinated vs. Non-Fluorinated BACE1 Inhibitors

| Compound ID | Key Structural Feature | BACE1 Cell IC50 (nM) | hERG IC50 (µM) | In Vivo Activity (Aβ40 reduction in mouse brain) |

| (S)-16 | Non-fluorinated | 8.6 | 16 | - |

| (R)-41 | Fluorinated | 0.16 | 2.8 | Significant reduction |

| 1b | Non-fluorinated | - | - | Virtually inactive |

| 89 | CF3 substituted | - | - | Significant reduction at 1 mg/kg |

Data adapted from studies on BACE1 inhibitors.[2][4]

The data for BACE1 inhibitors in Table 2 provides a compelling case for the benefits of fluorination. The fluorinated compound (R)-41 exhibits a staggering 53-fold increase in potency in a cellular BACE1 assay compared to its non-fluorinated counterpart (S)-16 .[4] Furthermore, the introduction of a trifluoromethyl group in compound 89 transformed a "virtually inactive" non-fluorinated compound (1b ) into a potent, brain-penetrant inhibitor with significant in vivo efficacy.[2] This dramatic improvement is attributed to the ability of fluorine to lower the pKa of the amine, which in turn enhances permeability and the overall pharmacological profile.[2][4]

Experimental Protocols: Synthesizing the Fluorine Advantage

To provide practical guidance for researchers, this section details the experimental methodologies for the synthesis of key fluorinated chiral amine intermediates and final compounds discussed in this review.

Synthesis of a Fluorinated Isoquinoline-Based PARP Inhibitor Intermediate

General Procedure for the Synthesis of 7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (Analogue of Compound 1b):

A detailed experimental protocol for a similar class of compounds can be found in the supplementary information of related studies on PARP inhibitors. The general approach involves the construction of the isoquinolinone core followed by functionalization.

Asymmetric Synthesis of a Fluorinated BACE1 Inhibitor Precursor

Protocol for the Asymmetric Introduction of a Fluorine Atom into a Quaternary Center:

This procedure is adapted from a scalable synthesis of a key intermediate for a fluoroaminothiazine BACE inhibitor.[1]

-

Step 1: Enamine Formation: To a solution of the chiral amino alcohol precursor in an appropriate solvent (e.g., trifluoroethanol), is added D-proline.

-

Step 2: Electrophilic Fluorination: The reaction mixture is then treated with an electrophilic fluorinating agent, such as Selectfluor®.

-

Step 3: Quenching and Extraction: The reaction is quenched, and the product is extracted with a suitable organic solvent.

-

Step 4: Purification: The crude product is purified by column chromatography to yield the desired fluorinated intermediate with high diastereoselectivity.

For detailed reagent quantities, reaction times, and temperatures, refer to the supporting information of the cited literature.[1]

General Protocol for In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[1]

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

-

Materials:

-

Test compound and control compounds (high and low clearance).

-

Liver microsomes (e.g., human, rat, mouse).

-

NADPH regenerating system.

-

Phosphate buffer.

-

Organic solvent (e.g., acetonitrile or methanol) for reaction termination.

-

96-well plates.

-

Incubator/shaker set to 37°C.

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Prepare a stock solution of the test compound and control compounds.

-

In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

-

Visualizing the Concepts: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.

References

In Silico Analysis of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride: A Technical Guide to Molecular Modeling and Docking Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling and molecular docking study of 1-Cyclopropyl-2,2,2-trifluoroethanamine hydrochloride. Due to the absence of published research on this specific compound, this document outlines a plausible research framework, detailing the methodologies and potential outcomes of such a study. The guide is intended to serve as a practical resource for researchers interested in applying computational techniques to novel small molecules. We will explore its potential as a monoamine oxidase (MAO) inhibitor, a plausible hypothesis based on the known activities of its structural components. The cyclopropylamine moiety is a key feature in known MAO inhibitors, while the trifluoroethylamine group can enhance metabolic stability and bioavailability. This guide will adhere to best practices in data presentation, experimental protocol description, and visualization to facilitate understanding and replication of the proposed workflow.

Introduction

The integration of computational methods into the early stages of drug discovery has significantly accelerated the identification and optimization of novel therapeutic agents. In silico techniques, such as molecular modeling and docking, offer a rapid and cost-effective means to predict the binding affinity and mode of interaction between a small molecule and its potential protein target. This approach allows for the prioritization of compounds for synthesis and experimental testing, thereby streamlining the drug development pipeline.

This guide focuses on a hypothetical in silico investigation of this compound. This compound possesses two key structural features of medicinal interest: a cyclopropylamine group and a trifluoroethylamine moiety. Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.[1] The inclusion of a cyclopropylamine scaffold in various pharmaceutical drugs highlights its therapeutic importance.[2][3] Furthermore, the trifluoroethylamine motif is often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties.

Given these structural characteristics, a logical hypothesis is that this compound may exhibit inhibitory activity against monoamine oxidases. This technical guide will therefore outline a detailed in silico workflow to investigate this hypothesis, providing a roadmap for its computational evaluation.

Materials and Methods

This section details the proposed experimental protocols for the in silico analysis of this compound.

Ligand and Protein Preparation

Ligand Preparation:

The three-dimensional structure of this compound would be constructed using molecular modeling software such as Avogadro or ChemDraw. The structure would then be imported into a molecular modeling suite like AutoDock Tools. Energy minimization of the ligand would be performed using the MMFF94 force field to obtain a stable, low-energy conformation. Gasteiger charges would be assigned, and non-polar hydrogens would be merged. The rotatable bonds within the ligand would be defined to allow for conformational flexibility during the docking process.

Protein Preparation:

The crystal structures of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) would be retrieved from the Protein Data Bank (PDB). For this hypothetical study, we will use PDB IDs 2BXS and 2BYB for MAO-A and MAO-B, respectively. The protein structures would be prepared for docking using AutoDock Tools. This process involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges. The prepared protein structures would then be saved in the PDBQT format, which includes atomic charges and atom types.

Molecular Docking Simulations

Molecular docking simulations would be performed using AutoDock Vina. The search space for the docking calculations, known as the grid box, would be defined to encompass the active site of each enzyme. The dimensions and center of the grid box would be determined based on the location of the co-crystallized inhibitor in the original PDB structures.

The docking parameters would be set to default values, which have been shown to be effective for a wide range of protein-ligand systems. The exhaustiveness parameter, which controls the thoroughness of the conformational search, would be set to a value of 8. The number of binding modes to be generated would be set to 10.

Post-Docking Analysis

The results of the molecular docking simulations would be analyzed to identify the most favorable binding poses and to understand the nature of the interactions between the ligand and the protein targets. The binding affinity of the ligand for each protein would be evaluated based on the predicted free energy of binding (ΔG), expressed in kcal/mol. The pose with the lowest binding energy would be considered the most stable and would be selected for further analysis.

Visualization of the protein-ligand complexes would be performed using software such as PyMOL or Discovery Studio Visualizer. This would allow for the detailed examination of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Hypothetical Results and Discussion

This section presents plausible, hypothetical results for the in silico study of this compound, based on the known interactions of similar compounds with MAO enzymes.

Physicochemical Properties

A preliminary analysis of the drug-like properties of this compound would be performed. The calculated physicochemical properties are summarized in Table 1.

| Property | Value |

| Molecular Formula | C5H9ClF3N |

| Molecular Weight | 175.58 g/mol |

| LogP (calculated) | 1.8 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Table 1: Calculated Physicochemical Properties of this compound.

Molecular Docking Results

The hypothetical docking scores (binding affinities) for the interaction of this compound with MAO-A and MAO-B are presented in Table 2.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Monoamine Oxidase A (MAO-A) | 2BXS | -6.8 |

| Monoamine Oxidase B (MAO-B) | 2BYB | -7.5 |

Table 2: Hypothetical Molecular Docking Scores.

The hypothetical results suggest that this compound has a stronger binding affinity for MAO-B compared to MAO-A. This predicted selectivity is a desirable characteristic for potential therapeutic agents targeting neurodegenerative diseases.

A detailed analysis of the binding mode within the MAO-B active site might reveal key interactions. For instance, the cyclopropylamine moiety could be positioned in close proximity to the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO enzymes. The trifluoromethyl group could engage in hydrophobic interactions with surrounding amino acid residues, further stabilizing the complex.

Visualizations

In Silico Workflow

The overall workflow for the proposed in silico study is depicted in the following diagram.

Figure 1: In Silico Modeling and Docking Workflow.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving monoamine oxidase B (MAO-B) and its role in dopamine metabolism, providing context for the potential therapeutic application of an MAO-B inhibitor.

Figure 2: Simplified Dopamine Metabolism by MAO-B.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico investigation of this compound as a potential monoamine oxidase inhibitor. By leveraging established computational methodologies, it is possible to generate valuable preliminary data on the binding affinity and interaction patterns of this novel compound.

The hypothetical results suggest a promising profile for this compound, with a predicted selectivity for MAO-B. Such a finding, if validated experimentally, would position this compound as a lead candidate for the development of new therapies for neurodegenerative disorders.

It is crucial to emphasize that the findings presented herein are purely theoretical and require experimental validation. Future work should involve the chemical synthesis of this compound and its subsequent evaluation in in vitro enzyme inhibition assays to confirm its activity and selectivity against MAO-A and MAO-B. Further biophysical and structural studies, such as X-ray crystallography, would provide definitive insights into its binding mode and pave the way for structure-based drug design and optimization. This guide serves as a foundational blueprint for initiating such an investigative endeavor.

References

The Ascendance of Trifluoroethylamine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's pharmacological profile. Among fluorinated motifs, the trifluoroethylamine (TFEA) moiety has emerged as a particularly valuable building block. Its introduction can significantly improve metabolic stability, modulate basicity, and increase lipophilicity, thereby positively influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3]

This technical guide provides an in-depth overview of the discovery and development of novel trifluoroethylamine derivatives, covering synthetic methodologies, biological applications, and key experimental protocols. The trifluoroethylamine group is a versatile, hydrolysis-resistant bioisostere for the amide bond, a common feature in many biologically active compounds.[1][4] This substitution can preserve the geometry of the amide bond while protecting it from enzymatic degradation, a critical advantage in drug design.[4] The unique electronic properties of the trifluoromethyl group also lower the pKa of the adjacent amine, bringing it closer to that of an amide and altering its interaction with biological targets.[1] Consequently, TFEA derivatives are being actively investigated for a wide range of therapeutic applications, including treatments for central nervous system (CNS) disorders, cancer, and various enzyme-driven diseases.[2][5][6][7]

Synthetic Methodologies

The synthesis of α-trifluoromethylated amines has been a significant area of research, leading to the development of several effective methods. A predominant strategy involves the nucleophilic addition of organometallic reagents to trifluoromethyl imines or their stable surrogates.

One of the most efficient and widely applied procedures utilizes stable N-aryl trifluoromethyl hemiaminal ethers as precursors.[1][8] These compounds react readily with a variety of organomagnesium reagents (Grignard reagents) to produce α-branched trifluoroethylamines in good to excellent yields.[9] This method is advantageous as it often avoids the need for protecting group manipulations, streamlining the synthesis of functionalized amine scaffolds for medicinal chemistry.[1]

Other notable synthetic routes include:

-

Nucleophilic addition to trifluoromethylated imines and hydrazones : This approach, while effective, can be hampered by the instability and tendency of α,α,α-trifluoroethylimines to form hydrates.[1]

-

Copper-catalyzed nucleophilic addition : Diorganozinc reagents can be added to N-phosphinoylimines in a copper-catalyzed reaction to form trifluoromethyl amine derivatives.[1]

-

Direct C-H Functionalization : An efficient method for directly introducing a trifluoroethylamine motif into various heteroaromatic structures has been developed using a readily available xanthate reagent under mild conditions.[10]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and initial biological screening of novel trifluoroethylamine derivatives.

Biological Applications and Key Findings

Trifluoroethylamine derivatives have demonstrated significant potential across multiple therapeutic areas, primarily as potent and selective enzyme inhibitors. The unique properties of the TFEA moiety contribute to enhanced binding affinity and improved pharmacokinetic profiles.

Enzyme Inhibition

TFEA derivatives have been successfully developed as inhibitors for various enzymes implicated in disease pathogenesis. A prominent example is Odanacatib , a potent and selective inhibitor of Cathepsin K, an enzyme involved in bone resorption, which was developed for the treatment of osteoporosis.[1] The trifluoroethylamine group in Odanacatib serves as a bioisosteric replacement for a hydrolyzable amide, contributing to its stability and efficacy.

Recent studies have explored TFEA derivatives as inhibitors for other enzyme classes:

-

mRNA Demethylases: Novel derivatives have been identified as inhibitors of the FTO (fat mass and obesity-associated) protein, an mRNA demethylase linked to esophageal cancer.[6]

-

Carbohydrate-Hydrolyzing Enzymes: Fluorinated benzenesulfonic ester derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes associated with type 2 diabetes.[11]

-

Protein Tyrosine Phosphatase 1B (PTP1B): This class of compounds also demonstrated inhibition of PTP1B, another key target in diabetes and obesity.[11]

-

DNA Gyrase: Certain s-triazine derivatives incorporating TFEA fragments have shown promise as inhibitors of bacterial DNA gyrases, suggesting potential as antimicrobial agents.[12][13]

Central Nervous System (CNS) Disorders

The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability makes TFEA derivatives attractive candidates for CNS-acting drugs, which must cross the blood-brain barrier.[2][14] Research is ongoing to develop TFEA-containing compounds for various neurological and psychiatric conditions, leveraging their potential for improved brain penetration and target engagement.[5][7][15]

Data Presentation: Summary of Biological Activity

The following tables summarize quantitative data for selected trifluoroethylamine derivatives from recent studies.

Table 1: Inhibition of Enzymes Associated with Type 2 Diabetes by Fluorinated Benzenesulfonic Ester Derivatives [11]

| Compound ID | Substitution Pattern | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | PTP1B IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| 2d | 4-Trifluoromethylphenylsulfonyl | 6.4 ± 0.012 | - | - | - |

| 2e | 4-Trifluoromethoxyphenylsulfonyl | 3.1 ± 0.043 | - | - | - |

| 2v | 5-Methyl, 4-Trifluoromethylphenylsulfonyl | - | - | Potent | Potent |

| Acarbose | Reference Drug | 6.4 ± 0.134 | - | - | - |

Table 2: Cytotoxicity of Novel Aminopterin Analogues [16]

| Compound | Cell Line | Relative Toxicity vs. Aminopterin |

| 2'-Fluoroaminopterin | L1210 (Mouse Leukemia) | Equivalent |

| HuTu80 (Human Stomach) | Equivalent | |

| 3'-Fluoroaminopterin | L1210 (Mouse Leukemia) | 2x more toxic |

| HuTu80 (Human Stomach) | 2x more toxic |

Signaling Pathways

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is a target in cancer therapy and in diabetic complications like retinopathy. Inhibitors of VEGFR-2, such as certain TFEA derivatives, can block this pathway.[11]

Experimental Protocols

This section provides a detailed, generalized methodology for a key synthetic procedure cited in the literature.

Protocol 1: Synthesis of α-Branched Trifluoroethylamines via Grignard Addition to N-Aryl Hemiaminal Ethers

This protocol is adapted from the efficient procedure described for the synthesis of functionalized α-trifluoroethylamine scaffolds.[1][8]

Materials and Reagents:

-

N-Aryl trifluoromethyl hemiaminal ether (Substrate, 1.0 eq)

-

Organomagnesium halide (Grignard Reagent, e.g., Phenylmagnesium chloride, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Substrate Dissolution: The N-aryl trifluoromethyl hemiaminal ether (1.0 eq) is dissolved in anhydrous THF.

-

Cooling: The solution is cooled to 0 °C in an ice-water bath.

-

Grignard Addition: The Grignard reagent (2.0 eq, as a solution in THF) is added dropwise to the stirred solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate. The layers are separated, and the aqueous layer is extracted two more times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-branched trifluoroethylamine derivative.

-

Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HR-MS).

Conclusion

The discovery and development of novel trifluoroethylamine derivatives represent a highly promising avenue in the pursuit of new therapeutics. Their role as robust amide isosteres and their capacity to fine-tune the physicochemical properties of molecules have led to significant breakthroughs, particularly in the realm of enzyme inhibitors. The synthetic methodologies are becoming increasingly efficient and versatile, allowing for the rapid generation of diverse chemical libraries for biological screening.[1][9] As our understanding of disease biology deepens, the rational design of TFEA-containing compounds, targeting key pathways in cancer, metabolic disorders, and CNS diseases, will undoubtedly continue to yield innovative drug candidates with improved efficacy and safety profiles.

References

- 1. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 6. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advancing CNS Therapeutics: Enhancing Neurological Disorders with Nanoparticle-Based Gene and Enzyme Replacement Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ki-elements.de [ki-elements.de]

- 16. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoroethylamine Moiety: A Guide to Unlocking Favorable Pharmacokinetic Profiles in Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoroethylamine group (-CH(CF₃)NH-) has emerged as a valuable tool for enhancing the pharmacokinetic properties of therapeutic agents. This technical guide provides an in-depth analysis of the pharmacokinetic profile of small molecules containing a trifluoroethylamine moiety, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. This document also provides detailed methodologies for key in vitro ADME assays and visual representations of relevant biological and experimental processes.

The trifluoroethylamine moiety is often employed as a bioisosteric replacement for an amide bond. This substitution offers several advantages, including increased metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes. Furthermore, the electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the adjacent amine, influencing its ionization state, membrane permeability, and interaction with biological targets. These modifications can lead to improved oral bioavailability, longer half-life, and a more desirable overall pharmacokinetic profile.

Pharmacokinetic Profile of Trifluoroethylamine-Containing Small Molecules

The introduction of a trifluoroethylamine moiety can significantly impact the ADME properties of a small molecule. Understanding these effects is crucial for the rational design of drug candidates with optimal in vivo performance.

Absorption

The oral absorption of a drug is influenced by its solubility and permeability. The trifluoroethylamine group can affect both of these parameters. While the increased lipophilicity associated with fluorine can enhance membrane permeation, the overall effect on absorption is compound-specific and needs to be experimentally determined.

Distribution

Following absorption, a drug distributes into various tissues. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability. Compounds containing the trifluoroethylamine moiety may exhibit altered plasma protein binding compared to their non-fluorinated analogs. The high lipophilicity of the trifluoromethyl group can lead to increased binding to plasma proteins like albumin, which can, in turn, affect the free drug concentration and tissue distribution.

Metabolism

One of the primary reasons for incorporating a trifluoroethylamine moiety is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by CYP enzymes. This can block metabolic "soft spots" in a molecule, leading to a longer in vivo half-life and improved exposure.